molecular formula C7H6N2O B583570 Pyrazolo[1,5-a]pyridin-5-ol CAS No. 156969-42-5

Pyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B583570
CAS No.: 156969-42-5
M. Wt: 134.138
InChI Key: ISWUQPFMKGBFBD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-5-ol is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 and its IUPAC name is this compound . It is stored in a dry environment at 2-8°C . It is one of the important cores of nitrogen ring junction heterocyclic compounds .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6N2O .


Chemical Reactions Analysis

The transformation of this compound involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthetic and Medicinal Chemistry : Pyrazolo[1,5-a]pyridine is recognized for its relevance in synthetic and medicinal chemistry. It offers versatility and ease of preparation, which are crucial for drug molecule production (Priya, Nandhakumar, & Roopan, 2020).

  • Biomedical Applications : The derivatives of pyrazolo[1,5-a]pyridin-5-ol, such as pyrazolo[3,4-b]pyridines, are important in biomedical applications. Their diverse substituents and synthetic methods play a role in their utility in this field (Donaire-Arias et al., 2022).

  • Photophysical Properties : Pyrazolo[1,5-a]pyrimidine derivatives are notable for their significant photophysical properties, making them relevant in material science. They also show potential in medicinal chemistry for their anticancer and enzymatic inhibitory activities (Arias-Gómez, Godoy, & Portilla, 2021).

  • Antitubercular Agents : Some pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized as new anti-Mycobacterium tuberculosis agents. These compounds exhibit promising in vitro potency against various drug-resistant strains (Tang et al., 2015).

  • Fluorescent Probes in Cells : A novel fluorescent probe based on pyrazolo[1,5-a]pyridine has been synthesized for monitoring pH in cells. This probe exhibits fast response, high quantum yield, and high selectivity and sensitivity (Zhang et al., 2018).

  • In Vitro Anthelmintic Activity : Pyrazolo[1,5-a]pyrimidines have shown moderate anthelmintic in vitro activity against Nippostrongylus brasiliensis, a parasitic worm. This suggests their potential use in developing treatments for parasitic infections (Quiroga et al., 1999).

  • Antimicrobial Activity as RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines have been synthesized to evaluate their antimicrobial activity. They have been found effective as RNA polymerase inhibitors, which is crucial in the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyridin-5-ol is a derivative of the Pyrazolo[1,5-a]pyrimidine (PP) family . The primary target of this compound is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

The compound interacts with its target, the Mitogen-activated protein kinase 1, through a yet to be determined mechanism . Related compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase and apoptosis of cancer cells .

Biochemical Pathways

It is known that the compound’s interaction with mitogen-activated protein kinase 1 can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of active research .

Result of Action

The result of this compound’s action is the potential inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through its interaction with Mitogen-activated protein kinase 1 and the subsequent effects on cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .

Safety and Hazards

Pyrazolo[1,5-a]pyridin-5-ol is classified under the GHS07 hazard class . The safety information includes hazard statements H319 and precautionary statements P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in recent years . This review is planned for the comprehensive discussion about developments, synthesis, and reactivity of pyrazolo[1,5-a]pyridine, and mainly the contributions after 2006 . The promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration has been highlighted .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWUQPFMKGBFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657634
Record name Pyrazolo[1,5-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156969-42-5
Record name Pyrazolo[1,5-a]pyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyridin-5-ol
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